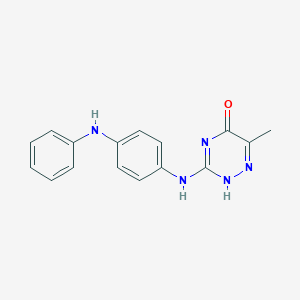
3-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-5-one, also known as SU6668, is a synthetic small molecule that has been extensively studied in scientific research for its potential therapeutic applications. This compound belongs to the class of triazine derivatives and has been shown to possess anti-cancer, anti-angiogenic, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 3-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-5-one involves the inhibition of receptor tyrosine kinases, which are involved in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting these receptors, 3-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-5-one disrupts the signaling pathways that are essential for tumor growth and angiogenesis.
Biochemical and Physiological Effects:
3-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-5-one has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth, angiogenesis, and inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-5-one has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-5-one in lab experiments include its potent anti-cancer, anti-angiogenic, and anti-inflammatory properties, as well as its ability to enhance the efficacy of chemotherapy and radiotherapy. However, the limitations of using 3-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-5-one in lab experiments include its potential toxicity and the need for further research to determine the optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for research on 3-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-5-one, including the development of more potent and selective inhibitors of receptor tyrosine kinases, the identification of biomarkers for patient selection, and the evaluation of the efficacy of 3-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-5-one in combination with other anti-cancer agents. Additionally, further research is needed to determine the optimal dosage and administration of 3-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-5-one for maximum therapeutic benefit.
In conclusion, 3-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-5-one is a synthetic small molecule that has been extensively studied in scientific research for its potential therapeutic applications. Its potent anti-cancer, anti-angiogenic, and anti-inflammatory properties make it a promising candidate for cancer treatment. However, further research is needed to determine the optimal dosage and administration, as well as to identify biomarkers for patient selection.
Synthesemethoden
The synthesis of 3-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-5-one involves a multi-step process that includes the reaction of 4-nitroaniline and aniline with cyanogen bromide, followed by the reaction of the resulting intermediate with methyl isocyanate. The final product is obtained after purification and recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-5-one has been widely studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the activity of various receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR). This inhibition results in the suppression of tumor growth, angiogenesis, and inflammation.
Eigenschaften
Produktname |
3-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-5-one |
|---|---|
Molekularformel |
C16H15N5O |
Molekulargewicht |
293.32 g/mol |
IUPAC-Name |
3-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C16H15N5O/c1-11-15(22)19-16(21-20-11)18-14-9-7-13(8-10-14)17-12-5-3-2-4-6-12/h2-10,17H,1H3,(H2,18,19,21,22) |
InChI-Schlüssel |
QVOKAEZHPGBOBO-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=NNC(=NC1=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
SMILES |
CC1=NNC(=NC1=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Kanonische SMILES |
CC1=NNC(=NC1=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[2-[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254531.png)
![5-[(2E)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254533.png)




![5-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254544.png)

![2-[(2E)-2-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B254548.png)

![[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254550.png)
![[2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254551.png)

![6-methyl-5-[(E)-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)amino]-2,4-dihydro-1H-1,2,4-triazin-3-one](/img/structure/B254554.png)